molecular formula C16H16BrFO3S B8438471 5'-Bromo-2'-fluoro-4-(isopropylsulfonyl)-2-methoxy-1,1-biphenyl

5'-Bromo-2'-fluoro-4-(isopropylsulfonyl)-2-methoxy-1,1-biphenyl

Cat. No. B8438471
M. Wt: 387.3 g/mol
InChI Key: LBZOIRMNSYMKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952008B2

Procedure details

To a solution of 2-(4-(isopropylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Preparation 36, 374 mg, 1.10 mmol) and 5-bromo-2-fluoroiodobenzene (300 mg, 1.00 mmol) in dioxane (6 mL) and water (2.5 mL) was added sodium carbonate (317 mg, 3.00 mmol). The mixture was degassed with nitrogen for 20 minutes, tetrakis(triphenylphosphine)palladium(0) (58.0 mg, 0.05 mmol) was added and the reaction mixture was stirred at 100° C. under a nitrogen atmosphere for 12 hours. The cooled reaction mixture was diluted with water (10 mL) and extracted with EtOAc (3×10 mL). The combined organic extracts were dried over MgSO4, filtered and evaporated in vacuo. The crude material was purified by silica gel column chromatography eluting with EtOAc/cyclohexane 25/75 to afford the title compound as a yellow oil in 69% yield, 0.27 g.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
317 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
58 mg
Type
catalyst
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
[CH:1]([S:4]([C:7]1[CH:12]=[CH:11][C:10](B2OC(C)(C)C(C)(C)O2)=[C:9]([O:22][CH3:23])[CH:8]=1)(=[O:6])=[O:5])([CH3:3])[CH3:2].[Br:24][C:25]1[CH:26]=[CH:27][C:28]([F:32])=[C:29](I)[CH:30]=1.C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:24][C:25]1[CH:30]=[CH:29][C:28]([F:32])=[C:27]([C:10]2[CH:11]=[CH:12][C:7]([S:4]([CH:1]([CH3:2])[CH3:3])(=[O:5])=[O:6])=[CH:8][C:9]=2[O:22][CH3:23])[CH:26]=1 |f:2.3.4,^1:49,51,70,89|

Inputs

Step One
Name
Quantity
374 mg
Type
reactant
Smiles
C(C)(C)S(=O)(=O)C1=CC(=C(C=C1)B1OC(C(O1)(C)C)(C)C)OC
Name
Quantity
300 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C1)I)F
Name
Quantity
317 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
58 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 100° C. under a nitrogen atmosphere for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed with nitrogen for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with EtOAc/cyclohexane 25/75

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C1=C(C=C(C=C1)S(=O)(=O)C(C)C)OC)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.